1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with the molecular formula C10H6F8O2. It is characterized by the presence of two 1,1,2,2-tetrafluoroethoxy groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
1,4-dihydroxybenzene+21,1,2,2-tetrafluoroethanol→this compound+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated ethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorinated ethoxy groups .
Scientific Research Applications
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biomolecular studies due to its stability and unique properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with molecular targets through its fluorinated ethoxy groups. These groups can form strong interactions with various biomolecules, influencing their stability and function. The pathways involved may include binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethoxybenzene: A related compound with a single fluorinated ethoxy group attached to the benzene ring.
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: A derivative with a bromine atom replacing one of the hydrogen atoms on the benzene ring.
Uniqueness
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of two fluorinated ethoxy groups, which confer enhanced stability and resistance to chemical degradation compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and stable chemical intermediates .
Properties
IUPAC Name |
1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-1-2-6(4-3-5)20-10(17,18)8(13)14/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMFAUQESLPCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382098 | |
Record name | 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3832-65-3 | |
Record name | 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3832-65-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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